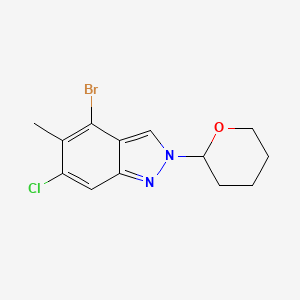

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole is a halogenated indazole derivative featuring a tetrahydropyran (THP) protecting group at the 2-position of the indazole core. The compound’s structure includes bromo and chloro substituents at the 4- and 6-positions, respectively, and a methyl group at the 5-position. The THP group enhances solubility and stability during synthetic applications, making it a valuable intermediate in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole involves several steps, typically starting with the preparation of the indazole core. The synthetic route may include:

Halogenation: Introduction of bromine and chlorine atoms to the indazole ring.

Methylation: Addition of a methyl group to the indazole ring.

Substitution: Attachment of the tetrahydropyran moiety to the indazole ring.

Reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole and its analogs:

Positional Isomerism and Substituent Effects

- Halogen Position and Type: The target compound and the analog from share identical molecular formulas but differ in halogen and methyl group positions. In the target, chlorine occupies the 6-position, while in , chlorine is at the 5-position, and the methyl group shifts to the 6-position. The fluoro-substituted analog replaces chlorine with fluorine at the 6-position. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability but reduce polarizability compared to chlorine, affecting pharmacokinetic properties.

THP Group Placement :

Research Findings and Implications

- Medicinal Chemistry : The THP-protected indazole scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). Substituted halogens and methyl groups modulate selectivity; for instance, chlorine’s lipophilicity may enhance blood-brain barrier penetration compared to fluorine .

Biological Activity

Chemical Identity:

- IUPAC Name: 4-bromo-5-chloro-6-methyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

- CAS Number: 2816913-68-3

- Molecular Formula: C13H14BrClN2O

- Molecular Weight: 329.62 g/mol

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article delves into its biological activity, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antiprotozoal Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antiprotozoal activity. For instance, a study evaluating various indazole compounds against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis found that specific substitutions on the indazole scaffold enhance potency against these protozoa. The presence of electron-withdrawing groups, particularly at the 2-position of the phenyl ring, was crucial for increased activity .

Table 1: Antiprotozoal Activity of Indazole Derivatives

| Compound | Target Protozoa | IC50 (µM) | Notes |

|---|---|---|---|

| 1H-Indazole | E. histolytica | 0.740 | Reference compound |

| 4-Bromo Indazole | E. histolytica | <0.050 | High potency |

| 4-Chloro Indazole | G. intestinalis | <0.050 | Best activity observed |

| 2-Trifluoromethyl | T. vaginalis | <0.050 | Significant potency |

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives indicates that modifications at the phenyl ring significantly impact biological activity. Compounds with methoxycarbonyl and trifluoromethyl groups showed enhanced antiprotozoal effects compared to their unsubstituted counterparts . The data suggest that the electronic nature and steric factors of substituents play a pivotal role in determining the efficacy of these compounds.

Case Studies

-

Case Study on Antiparasitic Effects:

A study focused on a series of indazole derivatives, including this compound, reported substantial antiparasitic effects against E. histolytica. The compound exhibited an IC50 value significantly lower than traditional treatments, indicating its potential as a therapeutic agent in protozoal infections . -

Evaluation Against Cancer Cell Lines:

Another investigation assessed the cytotoxicity of various indazole derivatives against human cancer cell lines, revealing that certain modifications led to improved antiproliferative activities. For example, derivatives with halogen substitutions were shown to induce apoptosis in cancer cells at lower concentrations .

Properties

Molecular Formula |

C13H14BrClN2O |

|---|---|

Molecular Weight |

329.62 g/mol |

IUPAC Name |

4-bromo-6-chloro-5-methyl-2-(oxan-2-yl)indazole |

InChI |

InChI=1S/C13H14BrClN2O/c1-8-10(15)6-11-9(13(8)14)7-17(16-11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 |

InChI Key |

PUNRANMMNGNQJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CN(N=C2C=C1Cl)C3CCCCO3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.